MK-499 free base, (S,S)- MK-499 free base, (S,S)-
Brand Name: Vulcanchem
CAS No.: 159516-01-5
VCID: VC16188946
InChI: InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1
SMILES:
Molecular Formula: C25H29N3O4S
Molecular Weight: 467.6 g/mol

MK-499 free base, (S,S)-

CAS No.: 159516-01-5

Cat. No.: VC16188946

Molecular Formula: C25H29N3O4S

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

MK-499 free base, (S,S)- - 159516-01-5

Specification

CAS No. 159516-01-5
Molecular Formula C25H29N3O4S
Molecular Weight 467.6 g/mol
IUPAC Name N-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide
Standard InChI InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m0/s1
Standard InChI Key NIYGLRKUBPNXQS-GMAHTHKFSA-N
Isomeric SMILES CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@@H]2O
Canonical SMILES CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Introduction

Chemical and Structural Properties

Molecular Characteristics

MK-499 free base, (S,S)- is a stereochemically defined compound with two absolute stereocenters, contributing to its enantiomeric purity and biological specificity . Its molecular structure features a sulfonamide group, a cyano-substituted aromatic ring, and a tertiary amine moiety, which collectively influence its solubility and receptor-binding affinity. Key chemical properties are summarized below:

PropertyValue
CAS No.159516-01-5
Molecular FormulaC25_{25}H29_{29}N3_{3}O4_{4}S
Molecular Weight467.58 g/mol
IUPAC NameN-[(4S)-1'-[(2S)-6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl]spiro[chroman-2,4'-piperidin]-4-yl]methanesulfonamide
SMILES NotationCS(=O)(=O)NC1=CC=C2OC3(CCN(CC3)[C@@H]4CCC5=CC(=CC=C5C4)C#N)C2=C1

The compound’s stereochemistry is critical for its pharmacological activity, as demonstrated by reduced hERG blockade in racemic mixtures compared to the (S,S)-enantiomer.

Pharmacological Significance

hERG Potassium Channel Blockade

MK-499 selectively inhibits the hERG potassium channel, a key regulator of the cardiac action potential’s repolarization phase. By binding to the channel’s pore region, MK-499 prolongs the QT interval, a mechanism relevant to both antiarrhythmic therapies and drug-induced cardiotoxicity . Alanine-scanning mutagenesis studies have identified residues Tyr652 and Phe656 in the S6 helix as critical for high-affinity binding, with mutations at these sites reducing MK-499’s inhibitory potency by >100-fold.

Binding Orientation and Hydrophobic Interactions

Structural analyses reveal that MK-499 docks with its longitudinal axis parallel to the hERG channel’s pore axis, positioning its hydrophobic groups within a rim formed by aromatic residues . This orientation maximizes van der Waals interactions and complements the channel’s electrostatic landscape, particularly in the S4-S5 linker region. The sulfonamide group forms hydrogen bonds with Ser624, while the cyanophenyl moiety occupies a hydrophobic cavity near the selectivity filter .

Research Findings

Electrophysiological Studies

MK-499 exhibits an IC50_{50} of 41 nM for hERG current inhibition in mammalian cell lines, contrasting with minimal activity against related channels such as KvLQT1 (IC50_{50} > 10 μM). Voltage-clamp experiments demonstrate use-dependent blockade, where channel inhibition intensifies with repeated depolarization, a hallmark of state-dependent hERG blockers. Mutagenesis studies further elucidate the structural basis of this selectivity:

MutationEffect on MK-499 IC50_{50}Proposed Mechanism
Tyr652Ala>1000-fold increaseLoss of π-π stacking with aromatic ring
Phe656Val250-fold increaseDisrupted hydrophobic interactions
Ser624Ala50-fold increaseLoss of hydrogen bonding with sulfonamide

Comparative Selectivity Profiling

MK-499’s selectivity over thrombin and trypsin-like proteases underscores its utility as a pharmacological tool. For instance, introducing a carboxylate group near Glu192 in factor Xa enhances MK-499’s selectivity (Ki_i = 41 nM) over thrombin (Ki_i > 2000 μM) by exploiting electrostatic complementarity . Conversely, ester derivatives lacking this group exhibit nonselective binding, highlighting the importance of polar interactions in target discrimination .

Structure-Activity Relationships (SAR)

Role of the Sulfonamide Group

The methanesulfonamide moiety is indispensable for hERG affinity, as its removal reduces binding potency by >90%. Quantum mechanical calculations attribute this to favorable electrostatic interactions between the sulfonamide’s partial negative charge and positively charged residues in the channel’s voltage-sensing domain .

Stereochemical Dependencies

The (S,S)-configuration optimizes steric complementarity with the hERG pore. Enantiomers with (R,R)- or mixed configurations show 10–50-fold lower affinity, emphasizing the precision required for effective channel blockade .

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